3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17826005
InChI: InChI=1S/C12H12ClNS/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3
SMILES:
Molecular Formula: C12H12ClNS
Molecular Weight: 237.75 g/mol

3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline

CAS No.:

Cat. No.: VC17826005

Molecular Formula: C12H12ClNS

Molecular Weight: 237.75 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline -

Specification

Molecular Formula C12H12ClNS
Molecular Weight 237.75 g/mol
IUPAC Name 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline
Standard InChI InChI=1S/C12H12ClNS/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3
Standard InChI Key KPSDLKURGRNKNB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NCC2=CC=CS2

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s molecular formula is C₁₂H₁₂ClNS, with a molecular weight of 237.75 g/mol. Its structure integrates three key functional groups:

  • A chlorine atom at the 3-position of the aniline ring, enhancing electrophilic substitution reactivity.

  • A methyl group at the 2-position, providing steric and electronic modulation.

  • A thiophen-2-ylmethyl group bonded to the nitrogen atom, introducing heterocyclic aromaticity and potential sulfur-based interactions .

PropertyValue (Predicted/Inferred)Basis for Inference
Density1.30–1.35 g/cm³Similar thiophene derivatives
Boiling Point340–360°CComparative aromatic amines
pKa~2.8Aniline-thiophene hybrids
SolubilityLow in water; soluble in organic solvents (e.g., DCM, toluene)Hydrophobic substituents

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic substitution reaction:

Starting Materials:

  • 3-Chloro-2-methylaniline

  • Thiophen-2-ylmethyl chloride

Reaction Conditions:

  • Base: Potassium carbonate or sodium hydroxide.

  • Solvent: Dichloromethane or toluene.

  • Temperature: 0–25°C (controlled to prevent side reactions).

  • Time: 6–12 hours under stirring .

Procedure:

  • Dissolve 3-chloro-2-methylaniline in the solvent.

  • Add the base to deprotonate the amine.

  • Introduce thiophen-2-ylmethyl chloride dropwise.

  • Quench the reaction, isolate via extraction, and purify by column chromatography .

Yield: 60–75% (optimized conditions).

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance efficiency and yield. Key optimizations include:

  • Automated temperature control (±1°C).

  • Solvent recycling systems.

  • In-line purification using adsorbents .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Treatment with hydrogen peroxide or mCPBA yields sulfoxides or sulfones, altering electronic properties for pharmaceutical applications.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring, generating saturated analogs with modified bioactivity .

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution with amines or thiols, enabling derivatization. For example:

C12H12ClNS+NH3C12H13N2S+HCl\text{C}_{12}\text{H}_{12}\text{ClNS} + \text{NH}_3 \rightarrow \text{C}_{12}\text{H}_{13}\text{N}_2\text{S} + \text{HCl}

This reactivity is exploited to create libraries of analogs for structure-activity relationship (SAR) studies .

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesKey Properties
3-Chloro-N-(thiophen-3-ylmethyl)anilineThiophene substituent at 3-positionLower lipophilicity (clogP = 3.1 vs. 3.5)
3-Chloro-2-methylanilineLacks thiophen-2-ylmethyl groupHigher volatility (BP = 245°C)
Thiophen-2-ylmethylamineNo chloro-methyl-aniline backboneLimited biological activity

The methyl group in 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline enhances steric hindrance, reducing metabolic degradation compared to non-methylated analogs .

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